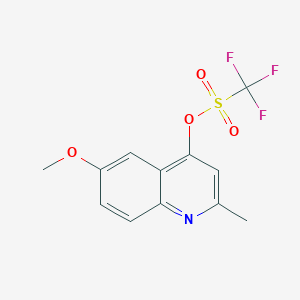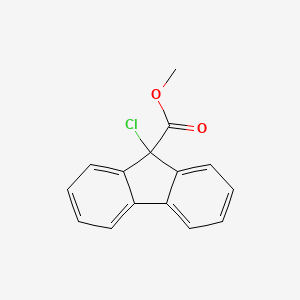
2,3,6,7-Tetramethyloct-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7-Tetramethyloct-4-ene is an organic compound with the molecular formula C12H24 It is a branched alkene characterized by the presence of four methyl groups attached to the octene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetramethyloct-4-ene can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,3,6,7-tetramethyloctane, using a strong base and an alkyl halide. The reaction typically occurs under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the alkylation reaction. The reaction is carried out in a controlled environment to optimize the reaction conditions and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,6,7-Tetramethyloct-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of 2,3,6,7-tetramethyloctane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2,3,6,7-tetramethyloctan-4-ol, 2,3,6,7-tetramethyloctan-4-one, or 2,3,6,7-tetramethyloctanoic acid.
Reduction: Formation of 2,3,6,7-tetramethyloctane.
Substitution: Formation of halogenated derivatives such as 2,3,6,7-tetramethyl-4-bromo-octane.
Applications De Recherche Scientifique
2,3,6,7-Tetramethyloct-4-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics of alkenes.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2,3,6,7-Tetramethyloct-4-ene involves its interaction with various molecular targets. The double bond in the molecule allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and its potential biological activities.
Comparaison Avec Des Composés Similaires
- 2,2,7,7-Tetramethyloct-4-ene
- 2,2-Dimethyldec-4-ene
- Dodec-6-ene
- 4,4-Dimethylpent-1-ene
Comparison: 2,3,6,7-Tetramethyloct-4-ene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, densities, and reactivity patterns, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
63830-66-0 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
2,3,6,7-tetramethyloct-4-ene |
InChI |
InChI=1S/C12H24/c1-9(2)11(5)7-8-12(6)10(3)4/h7-12H,1-6H3 |
Clé InChI |
TYTFORXQYQCIPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C=CC(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine](/img/structure/B13943096.png)

![6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13943107.png)

![Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13943122.png)
![[2-(But-3-YN-1-YL)phenyl]methanol](/img/structure/B13943123.png)


![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)


